
Dimethyl cyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a dimethyl ester derivative of cyclohexane-1,3-dicarboxylic acid. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,3-dicarboxylate can be synthesized through the esterification of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: It can be reduced to form cyclohexane-1,3-dimethanol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl cyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of cyclohexane-1,3-dicarboxylic acid and methanol. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: Another dimethyl ester derivative of cyclohexane with similar chemical properties.
Dimethyl terephthalate: A dimethyl ester of terephthalic acid, commonly used in the production of polyethylene terephthalate (PET).
Uniqueness
Dimethyl cyclohexane-1,3-dicarboxylate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it can undergo. Its position of ester groups on the cyclohexane ring differentiates it from other similar compounds and determines its specific applications in various fields.
Biological Activity
Dimethyl cyclohexane-1,3-dicarboxylate (DMCYD), an organic compound with the molecular formula C10H16O4, is a dimethyl ester derivative of cyclohexane-1,3-dicarboxylic acid. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
DMCYD features a bicyclic structure with two ester groups attached at the 1st and 3rd positions of the cyclohexane ring. The presence of these ester groups allows DMCYD to undergo various chemical reactions, enhancing its utility in synthetic applications.
Key Features:
- Molecular Formula: C10H16O4
- Molecular Weight: 200.24 g/mol
- Functional Groups: Two ester groups, contributing to its reactivity.
The biological activity of DMCYD is primarily attributed to its ability to participate in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The compound can undergo nucleophilic attack by water or hydroxide ions, leading to the formation of cyclohexane-1,3-dicarboxylic acid and methanol. This reaction pathway is crucial for understanding its potential therapeutic applications.
1. Enzyme-Catalyzed Reactions
DMCYD has been studied for its role in enzyme-catalyzed reactions, especially in the context of ester hydrolysis. This property is significant for biochemical pathways where esters are converted into acids and alcohols.
2. Pharmaceutical Precursor
Research indicates that DMCYD may serve as a precursor for the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to biologically active derivatives.
Research Findings and Case Studies
Several studies have investigated the biological activity and potential applications of DMCYD and related compounds:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing dimethyl cyclohexane-1,3-dicarboxylate, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves esterification of cyclohexane-1,3-dicarboxylic acid with methanol using concentrated sulfuric acid as a catalyst under reflux conditions. Evidence from a 94% yield protocol suggests refluxing overnight, followed by solvent removal and purification via silica gel column chromatography (eluent: petroleum ether/EtOAc gradient) . Key variables to optimize include acid catalyst concentration, reaction time, and solvent stoichiometry. Validate purity using H NMR (e.g., characteristic peaks at δ 3.67–3.46 ppm for methoxy groups and δ 2.60 ppm for cyclohexane protons) .
Q. How can researchers characterize the stereochemical configuration of this compound derivatives?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical for resolving stereoisomers. For example, single-crystal XRD confirmed the (1S,3R) configuration in a related acetal derivative . Comparative analysis of coupling constants in H NMR (e.g., axial vs. equatorial proton splitting) can also differentiate cis/trans isomers .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography on silica gel with a petroleum ether/EtOAc gradient (100:1 to 20:1) is widely used . For polar byproducts, recrystallization in ethanol or ethyl acetate may improve purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 10:1 hexane/EtOAc) and confirm with GC-MS or H NMR integration ratios .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected byproducts, such as hydroxylated or chlorinated derivatives, during synthesis?
- Methodological Answer : Side reactions may arise from residual water (leading to hydrolysis) or halogen impurities. For instance, a minor hydroxylated byproduct was isolated during cyclohexanone synthesis and characterized via XRD . Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) can identify pathways. Computational modeling (DFT) may predict intermediates and transition states .
Q. What computational tools can predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Molecular docking software (e.g., Gaussian, ORCA) can simulate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile behavior. For example, ceric ammonium nitrate (CAN)-mediated cycloadditions of 1,3-dicarbonyls were modeled to optimize dihydrofuran yields . Validate predictions with experimental kinetic studies under varying temperatures and catalysts .
Q. How can stereochemical effects influence the biological or catalytic activity of cyclohexane-1,3-dicarboxylate derivatives?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is critical for bioactive derivatives. For example, (1R,3S) configurations in hydrazine-dicarboxylates showed distinct binding affinities in enzyme inhibition assays . Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to correlate stereochemistry with activity .
Q. What strategies mitigate discrepancies in NMR data across studies (e.g., proton splitting patterns or chemical shifts)?
- Methodological Answer : Variations may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), temperature, or impurities. Reproduce conditions from literature protocols (e.g., 400 MHz NMR in CDCl3 at 25°C) . For unresolved peaks, employ 2D NMR (COSY, HSQC) or spiking with authentic standards. Cross-reference with IR (C=O stretch ~1740 cm) for functional group validation .
Q. How can process engineering principles improve scalability of this compound synthesis?
- Methodological Answer : Reactor design (e.g., continuous-flow systems) and membrane separation technologies enhance efficiency . Optimize heat transfer during reflux using jacketed reactors and monitor via in-situ FTIR. For large-scale purification, switch from column chromatography to fractional distillation or centrifugal partition chromatography (CPC) .
Properties
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-82-9, 10021-92-8 | |
Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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